3-(2-Furyl)acrylic acid

Catalog No.
S591179
CAS No.
539-47-9
M.F
C7H6O3
M. Wt
138.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Furyl)acrylic acid

CAS Number

539-47-9

Product Name

3-(2-Furyl)acrylic acid

IUPAC Name

(E)-3-(furan-2-yl)prop-2-enoic acid

Molecular Formula

C7H6O3

Molecular Weight

138.12 g/mol

InChI

InChI=1S/C7H6O3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+

InChI Key

ZCJLOOJRNPHKAV-ONEGZZNKSA-N

SMILES

C1=COC(=C1)C=CC(=O)O

solubility

0.01 M

Synonyms

2-Fural acetic acid

Canonical SMILES

C1=COC(=C1)C=CC(=O)O

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)O

The exact mass of the compound 3-(2-Furyl)acrylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74521. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(2-Furyl)acrylic acid (CAS: 539-47-9) is a bio-derivable, heteroaromatic α,β-unsaturated carboxylic acid widely procured as a precursor for dynamic polymers, photoresists, and active pharmaceutical intermediates. Structurally analogous to cinnamic acid but featuring a furan ring, it offers dual reactivity: the acrylic double bond undergoes standard Michael additions, esterifications, and [2+2] photocycloadditions, while the furan ring provides a diene site for Diels-Alder chemistry. For industrial buyers, its primary value lies in its ability to form highly specific photodimers (such as CBDA) that serve as thermoreversible cross-linkers, and its utility in enhancing etch resistance in I-line lithography formulations [1].

Substituting 3-(2-Furyl)acrylic acid with its phenyl analog, cinnamic acid, fundamentally alters downstream polymer processability and functionality. While both compounds undergo [2+2] photodimerization, the resulting cinnamic acid dimers lack the diene functionality required for reversible Diels-Alder cross-linking. Consequently, cinnamic acid cannot be used to synthesize thermoreversible gels or self-healing materials that rely on furan-maleimide chemistry. Furthermore, the furan ring alters solid-state crystal packing, leading to exclusive head-to-head dimerization for the furyl derivative, whereas cinnamic acid often yields mixed isomers that complicate purification. Attempting to substitute the furyl ring with a thiophene ring (thiophene-2-acrylic acid) changes the UV absorption profile and significantly reduces Diels-Alder reactivity, compromising photo-curing rates and thermal reversibility in advanced resin formulations [1].

Thermoreversible Cross-Linking Capability via Diels-Alder Reactivity

The photodimer of 3-(2-Furyl)acrylic acid (CBDA) retains the diene character of the furan rings, allowing it to act as a dynamic cross-linker. When reacted with maleimides, the furan rings undergo Diels-Alder adduct formation at 65 °C and rapid retro-Diels-Alder dissociation at 110 °C. In contrast, cinnamic acid dimers contain inert phenyl rings that do not participate in Diels-Alder chemistry under these conditions [1].

Evidence DimensionRetro-Diels-Alder dissociation temperature
Target Compound DataRapid dissociation at 110 °C (furan-maleimide adduct)
Comparator Or BaselineCinnamic acid (No Diels-Alder reactivity / non-reversible)
Quantified DifferenceAbsolute difference in thermoreversibility (110 °C vs N/A)
ConditionsReaction with tri-functional maleimides in polymer network

Buyers developing recyclable thermosets or self-healing materials must select the furyl analog to enable thermal reworkability.

Solid-State Photodimerization Regioselectivity and Yield

In solid-state UV irradiation (365 nm LED), 3-(2-Furyl)acrylic acid exhibits exceptional regioselectivity due to strong intermolecular hydrogen bonding that preorganizes the crystal packing. It yields the head-to-head dimer (β-isomer, CBDA) almost exclusively, achieving >90% conversion within 12 hours. Conversely, cinnamic acid photodimerization is highly dependent on its polymorphic form, frequently resulting in a mixture of α-truxillic and β-truxinic acids that require complex separation [1].

Evidence DimensionSolid-state[2+2] photodimerization regioselectivity
Target Compound Data>90% conversion to exclusive head-to-head β-isomer
Comparator Or BaselineCinnamic acid (Mixed α-truxillic and β-truxinic isomers depending on crystal form)
Quantified DifferenceNear-complete regioselectivity vs. polymorphic mixture
ConditionsSolvent-free solid-state irradiation, 365 nm UV LED, 12 h

High regioselectivity eliminates costly downstream isomer purification steps when procuring precursors for cyclic monomers.

Electrochemical Reduction Efficiency and Process Scaling

When subjected to electrochemical reduction using a sodium amalgam process, the α,β-unsaturated bond of 3-(2-Furyl)acrylic acid is reduced to yield β-furylpropionic acid. The isolated yield for the furyl derivative is 60–70%. Under identical conditions, the reduction of cinnamic acid to hydrocinnamic acid proceeds with a higher efficiency of 80–90%[1].

Evidence DimensionIsolated yield in sodium amalgam reduction
Target Compound Data60–70% yield (β-furylpropionic acid)
Comparator Or BaselineCinnamic acid (80–90% yield of hydrocinnamic acid)
Quantified Difference10–30% lower yield for the furyl derivative
ConditionsSodium amalgam reduction in 7–8% sodium sulfate solution

Procurement and process engineers must account for the lower reduction yield and potential furan-ring sensitivity when scaling up saturated intermediate production.

Lithographic Etch Resistance in Photoresist Formulations

In the formulation of negative photoresists for I-line lithography, the incorporation of aromatic or heteroaromatic cross-linkers is critical for plasma etch resistance. Formulations utilizing 3-(2-Furyl)acrylic acid at 1–10% by weight exhibit superior residual film rates and structural integrity during etching compared to standard aliphatic acrylates. Dropping below 1% leads to insufficient residual film, while exceeding 10% causes pattern bridging [1].

Evidence DimensionPlasma etch resistance / Residual film rate
Target Compound DataHigh residual film rate at 1-10 wt% loading
Comparator Or BaselineAliphatic acrylate cross-linkers (Lower etch resistance)
Quantified DifferenceMaintenance of pattern integrity vs. film degradation
ConditionsI-line negative photoresist formulation, plasma etching

Crucial for semiconductor material buyers needing to enhance the dry-etch resistance of photolithographic resins without compromising UV sensitivity.

Precursor for Thermoreversible Polymer Networks

Directly leverages the Diels-Alder reactivity of its photodimer (CBDA). It is the correct choice for procuring building blocks for recyclable thermosets, self-healing coatings, and reworkable adhesives where the inert phenyl ring of cinnamic acid fails to provide dynamic cross-linking [1].

Monomer for High-Etch-Resistance Photoresists

Utilized in negative I-line lithography formulations. The furan ring provides the necessary plasma etch resistance while the acrylic double bond ensures rapid UV curing, making it superior to aliphatic acrylates for maintaining structural integrity during semiconductor etching[2].

Synthesis of Biomass-Derived UV-Absorbing Materials

Exploits the highly regioselective solid-state [2+2] photocycloaddition of the compound. It is suitable for manufacturing rigid cyclobutane-core monomers from renewable furfural feedstocks without the heavy isomer purification costs associated with phenyl analogs [1].

XLogP3

1.2

Melting Point

143.0 °C

UNII

M2U24OA3UJ

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15690-24-1
539-47-9

Wikipedia

(E)-2-furanacrylic acid

General Manufacturing Information

2-Propenoic acid, 3-(2-furanyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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